An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-piperidinopyrimidine
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-piperidinopyrimidine
Introduction
2,4-Diamino-6-piperidinopyrimidine, also widely known by its synonym Desoxyminoxidil, is a heterocyclic organic compound featuring a pyrimidine core substituted with two amino groups and a piperidine ring.[1][2] Its primary significance in the scientific and pharmaceutical landscape stems from its close structural relationship to Minoxidil, a well-known antihypertensive drug and the active ingredient in hair-growth treatments.[3][4][5] In fact, 2,4-Diamino-6-piperidinopyrimidine is formally recognized as "Minoxidil Related Compound E" or "Minoxidil EP Impurity E," highlighting its importance as a process impurity and a key reference standard in the manufacturing and quality control of Minoxidil.[6][7][8]
This technical guide provides a comprehensive overview of the core chemical properties of 2,4-Diamino-6-piperidinopyrimidine, designed for researchers, scientists, and drug development professionals. The document delves into its chemical identity, physicochemical characteristics, synthesis, reactivity, analytical profile, and biological context, offering a consolidated resource for those working with this compound and related substances.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is foundational for all research and development activities. 2,4-Diamino-6-piperidinopyrimidine is cataloged under several names and identifiers across various chemical databases and regulatory documents.
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IUPAC Name: 6-(piperidin-1-yl)pyrimidine-2,4-diamine[1]
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Molecular Formula: C₉H₁₅N₅[1]
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Synonyms: Desoxyminoxidil, 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, Deoxyminoxidil, Minoxidil EP Impurity E, Minoxidil Related Compound E[2][6][7]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, formulating products, and ensuring stability.
| Property | Value | Source(s) |
| Molecular Weight | 193.25 g/mol | [1] |
| Appearance | Off-white to pale beige crystalline solid | [2][7][10] |
| Melting Point | 124-126°C; 128-135°C | [2][11][12] |
| Boiling Point | 495.6 ± 55.0 °C (Predicted) | [2][11] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. Also soluble in Chloroform. | [2][11][13] |
| pKa (Predicted) | 7.65 ± 0.10 | [11] |
| XLogP3 (Predicted) | 0.8 | [10] |
Synthesis and Reactivity
Synthetic Pathway
The most prevalent synthetic route to 2,4-Diamino-6-piperidinopyrimidine involves a nucleophilic aromatic substitution reaction. The key starting material is 2,4-diamino-6-chloropyrimidine, a readily available intermediate.[11][14] This intermediate is reacted with piperidine, which acts as the nucleophile, displacing the chlorine atom at the C6 position of the pyrimidine ring.
The overall reaction is as follows:
Caption: General synthetic workflow for 2,4-Diamino-6-piperidinopyrimidine.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous reactions.[9][15][16]
Objective: To synthesize 2,4-Diamino-6-piperidinopyrimidine from 2,4-diamino-6-chloropyrimidine.
Materials:
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2,4-diamino-6-chloropyrimidine (1.0 eq)
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Piperidine (15-25 eq)
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Round-bottom flask
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Reflux condenser
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Heating mantle with stirrer
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Rotary evaporator
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Beakers, filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask, charge 2,4-diamino-6-chloropyrimidine.
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Reagent Addition: Add an excess of piperidine (e.g., 20 equivalents). Piperidine serves as both the nucleophile and the solvent in this case.
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Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of piperidine is ~106°C). The reaction is typically maintained at this temperature for 2 to 5 hours.[9]
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Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess piperidine under reduced pressure using a rotary evaporator. c. Treat the resulting residue with water to precipitate the crude product.
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Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as an off-white crystalline solid.
Chemical Reactivity
The reactivity of 2,4-Diamino-6-piperidinopyrimidine is governed by its constituent functional groups: the electron-rich diaminopyrimidine ring and the basic piperidine moiety.
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Amino Groups: The two primary amino groups at the C2 and C4 positions are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They also contribute to the basicity of the molecule and can be protonated in acidic media.
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Pyrimidine Ring: The pyrimidine ring itself is relatively stable but can undergo electrophilic substitution, although this is generally difficult due to the deactivating effect of the nitrogen atoms. The amino groups, however, activate the ring towards substitution.
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Piperidine Moiety: The nitrogen atom of the piperidine ring is a secondary amine and is basic, readily forming salts with acids.
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Stability: The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C for long-term stability.[7] It is a combustible solid.[6]
Spectroscopic and Analytical Profile
Characterization and quality control rely on a combination of spectroscopic and chromatographic techniques.
| Technique | Key Observations / Data | Source(s) |
| Mass Spectrometry (GC-MS) | Top m/z Peaks: 193 (M+), 164, 118, 110. The peak at 193 corresponds to the molecular ion. | [2] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for NH₂ stretching in the region of 3100-3500 cm⁻¹. The amino hydrogens are readily exchanged with deuterium, which is reflected in the ND₂ stretching region (2600-2300 cm⁻¹) in the IR spectra of the deuterated compound.[13] | [13] |
| ¹H NMR Spectroscopy | While specific spectral data for this compound is not widely published, the ¹H NMR spectrum is expected to show signals for the piperidine protons (typically in the 1.5-1.8 ppm and 3.4-3.7 ppm regions), a singlet for the C5-H of the pyrimidine ring, and broad signals for the two NH₂ groups. The spectrum for the N-oxide analogue (Minoxidil) in DMSO-d₆ shows a singlet at 5.15 ppm (C5-H) and broad singlets for the amino protons at 7.15 and 7.4 ppm.[9] | [9] |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons and the piperidine carbons. By analogy with Minoxidil, the pyrimidine carbons are expected in the 80-165 ppm region.[9] | [9] |
| HPLC | As "Minoxidil Impurity E," this compound is routinely separated from Minoxidil and other impurities using reversed-phase HPLC (RP-HPLC) methods, often with UV detection around 280 nm.[10][17] | [10][17] |
Analytical Methodologies
Protocol: HPLC Analysis for Minoxidil and Impurities
This is a representative method for the quality control analysis of Minoxidil, which includes the separation of 2,4-Diamino-6-piperidinopyrimidine (Impurity E).[17]
Objective: To separate and quantify Minoxidil and its related impurities, including Impurity E.
Instrumentation & Conditions:
-
Column: ACE Excel 1.7 C18, 100 x 2.1 mm
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Mobile Phase A: 0.65 mL of heptafluorobutyric acid in 1000 mL of water
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Mobile Phase B: Acetonitrile
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Gradient: 0% B to 40% B over 10 minutes
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Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
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Temperature: 35 °C
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Detection: UV at 280 nm
Workflow:
Caption: HPLC workflow for impurity profiling of Minoxidil.
Biological and Pharmacological Context
Role as a Minoxidil Analogue and Impurity
The primary context for 2,4-Diamino-6-piperidinopyrimidine is as a direct precursor and process-related impurity in the synthesis of Minoxidil (2,4-Diamino-6-piperidinopyrimidine-3-oxide).[4][7] Minoxidil is a potent vasodilator and is thought to exert its hair-growth effects by opening ATP-sensitive potassium channels in vascular smooth muscle.[3]
As "Desoxyminoxidil," our title compound lacks the N-oxide functional group that is critical for Minoxidil's primary mechanism of action. While specific pharmacological studies on Desoxyminoxidil are scarce, its structural similarity means it could potentially interact with similar biological targets, albeit likely with different potency and effects. Its main role in drug development is as a certified reference material for ensuring the purity and safety of Minoxidil formulations.[6]
The 2,4-Diaminopyrimidine Scaffold in Drug Discovery
The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[14] This versatility is due to its ability to form key hydrogen bond interactions with the hinge regions of protein kinases and the active sites of enzymes like dihydrofolate reductase (DHFR).[14]
-
Kinase Inhibitors: Many 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology. For example, derivatives have shown inhibitory activity against p21-activated kinase 4 (PAK4) and Focal Adhesion Kinase (FAK), both implicated in cancer progression.[18][19]
-
DHFR Inhibitors: This scaffold is also central to a major class of DHFR inhibitors. By blocking DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective antimicrobial and anticancer drugs.[14]
-
Other Activities: Various derivatives have been investigated for a wide range of other pharmacological activities, including anti-tubercular and CDK7 inhibitory effects.[20][21]
While 2,4-Diamino-6-piperidinopyrimidine itself is not a marketed drug, its core structure is of significant and ongoing interest in the development of new therapeutic agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Diamino-6-piperidinopyrimidine is associated with several hazards.[1][6]
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GHS Hazard Codes: H301/H302, H351, H361f
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or fume hood.[6][12]
References
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PubChem. (n.d.). 2,4-Diamino-6-piperidinopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Optica Publishing Group. (n.d.). Vibrational Spectroscopic Analysis of Minoxidil (2,4-Diamino-6-Piperidinopyrimidine-3-Oxide) and Related Analogs. Retrieved from [Link]
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Justia Patents. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-6-piperidinopyrimidine Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). Development and validation of a procedure for the determination of minoxidil in hair-regrowth formulations using two variants of capillary zone electrophoresis. National Center for Biotechnology Information. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0295218 A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Googleapis.com. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). Analysis of Minoxidil in Topical Solution by USP Method. Retrieved from [Link]
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International Journal of Pharmaceutical and Analytical Research. (n.d.). New analytical method development for the estimation of minoxidil by rp hplc method. Retrieved from [Link]
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ResearchGate. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry. Retrieved from [Link]
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NCBI Bookshelf. (2023). Minoxidil. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. Retrieved from [Link]
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PubChem. (n.d.). Minoxidil. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Minoxidil. Retrieved from [Link]
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PubMed. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
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Three Chongqing Chemdad Co. (n.d.). 2,4-DIAMINO-6-PIPERIDINOPYRIMIDINE. Retrieved from [Link]
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SpectraBase. (n.d.). 6-[N-Aminothiocarbamoyl]-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. Retrieved from [Link]
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SBQ. (n.d.). SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a). Retrieved from [Link]
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